6-ethyl-5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine
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Overview
Description
6-ethyl-5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties
Preparation Methods
The synthesis of 6-ethyl-5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves several steps. One common synthetic route includes the reaction of 2-chloro-5-fluoropyrimidine with 1-(2-pyridyl)azetidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-ethyl-5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6-ethyl-5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 6-ethyl-5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of key biological pathways. For example, it may inhibit DNA synthesis or interfere with protein function, ultimately leading to cell death or inhibition of cell growth .
Comparison with Similar Compounds
6-ethyl-5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
Pyrimethamine: An antimalarial drug that inhibits dihydrofolate reductase.
Azacitidine: A chemotherapeutic agent used to treat myelodysplastic syndrome.
The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-ethyl-5-fluoro-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5/c1-2-11-13(15)14(18-9-17-11)19-10-7-20(8-10)12-5-3-4-6-16-12/h3-6,9-10H,2,7-8H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSJSQKHGCHJLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC2CN(C2)C3=CC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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